IKKβ Inhibitory Potency of (R)-Configured Indole‑7‑Carboxamide (R)-28 vs. Racemic C3 Sulfonamide Analogs
In the 3,5-disubstituted-indole-7-carboxamide series, the (R)-configured C3 piperidine sulfonamide analog (R)-28 demonstrated an IKKβ pIC50 of 8.0 (IC50 ≈ 10 nM) and robust oral efficacy in a rat LPS‑neutrophilia model at 10 mg/kg, whereas the racemic parent compound 2 (C3 piperidine sulfonamide, undefined stereochemistry) exhibited a pIC50 of 7.4 (IC50 ≈ 40 nM) and lower ligand efficiency (LE 0.34 vs. 0.37 for (R)-28) [1]. The cellular potency (LPS‑stimulated monocyte TNFα) for (R)-28 was 0.08 μM, compared with 0.19 μM for racemate 2 and 0.05 μM for the most potent racemic analog 4. (R)-28's combination of biochemical potency, cellular activity, and in vivo target engagement distinguishes it as the preferred stereochemical configuration [1].
| Evidence Dimension | IKKβ enzyme inhibition (pIC50) and oral in vivo efficacy |
|---|---|
| Target Compound Data | (R)-28: IKKβ pIC50 8.0; Monocyte TNFα IC50 0.08 μM; Rat oral AUC 1222 ng/mL·h; %F 58 |
| Comparator Or Baseline | Racemate 2: IKKβ pIC50 7.4; Monocyte TNFα IC50 0.19 μM; Ligand efficiency 0.34 |
| Quantified Difference | 4‑fold improvement in biochemical potency (pIC50 8.0 vs. 7.4); 2.4‑fold improvement in cellular IC50; increased ligand efficiency (ΔLE = +0.03) |
| Conditions | IKKβ enzyme assay; LPS‑stimulated human monocyte TNFα; male Sprague‑Dawley rat PK (2 mg/kg oral, n=2). |
Why This Matters
The (R)-enantiomer provides higher target engagement and lower cellular IC50 at the screening stage, reducing the synthetic burden of chiral resolution during lead optimization.
- [1] Kerns JK, Busch-Petersen J, Fu W, et al. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS Med. Chem. Lett. 2018;9(12):1164-1169. doi:10.1021/acsmedchemlett.8b00291. View Source
